molecular formula C6H10O3 B072597 4-Oxohexanoic acid CAS No. 1117-74-4

4-Oxohexanoic acid

Cat. No.: B072597
CAS No.: 1117-74-4
M. Wt: 130.14 g/mol
InChI Key: CLJBDOUIEHLLEN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxohexanoic acid can be synthesized through several methods. One common approach involves the reaction of oxalyl chloride with long-chain alcohols in the presence of a base . Another method includes the alkylation of enolate ions, where an enolate anion reacts with an alkyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclohexane or cyclohexanone. The process can be catalyzed by cobalt naphthenate, which enhances the reaction rate and yield . The oxidation process results in the formation of 6-hydroxyhexanoic acid, 6-oxohexanoic acid, and adipic acid as side products.

Chemical Reactions Analysis

Types of Reactions: 4-Oxohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products:

    Oxidation: Formic acid and 5-oxohexanoic acid.

    Reduction: 4-hydroxyhexanoic acid.

    Substitution: Various substituted hexanoic acids depending on the reagents used.

Scientific Research Applications

4-Oxohexanoic acid has several applications in scientific research:

Comparison with Similar Compounds

4-Oxohexanoic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions

Properties

IUPAC Name

4-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJBDOUIEHLLEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20912252
Record name 4-Oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-74-4
Record name 4-Oxohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20912252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxohexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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